[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile
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Overview
Description
[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile is a heterocyclic compound that features a benzimidazole and pyridine ring connected via a sulfanyl group, with an acetonitrile moiety attached
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to block signal reception at the level of PqsR, leading to a reduced transcription of certain genes .
Biochemical Pathways
For example, some imidazole derivatives have been found to induce apoptosis in cells, which involves a variety of biochemical pathways .
Pharmacokinetics
It’s known that imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Some imidazole derivatives have been found to induce apoptosis in cells . Additionally, some imidazole derivatives have been found to have significant cytotoxicity .
Action Environment
It’s known that the presence of certain substituent groups in the structure of imidazole derivatives can influence their bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile typically involves multi-step organic reactions One common method includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivativeThe final step involves the addition of the acetonitrile group under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzimidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzimidazole and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of new therapeutics .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines: Known for their potential as cyclin-dependent kinase inhibitors.
1H-Benzimidazole-2-yl hydrazones: These compounds have combined antiparasitic and antioxidant activities.
Uniqueness
[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile is unique due to its combination of a benzimidazole and pyridine ring with a sulfanyl and acetonitrile group
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c15-7-9-19-14-10(4-3-8-16-14)13-17-11-5-1-2-6-12(11)18-13/h1-6,8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOORCXYFQKCDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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